2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSHPMNLZCWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC(=NC(=C12)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the following steps:
Preparation of the Pyrrolo Ring: The pyrrolo ring can be synthesized through cyclization reactions involving suitable precursors such as 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrrolo intermediate with formamidine, leading to the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Final Cyclization and Methylation: The final step involves cyclization and methylation to introduce the methyl groups at positions 2, 5, and 6, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced forms with additional hydrogen atoms.
Substitution Products: Substituted derivatives with various functional groups attached to the amine nitrogen.
Scientific Research Applications
Antitubercular Activity
Research indicates that derivatives of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been synthesized to evaluate their efficacy as antitubercular agents. A library of thirty derivatives was created with variations in aromatic and alkyl substitutions at the C-4 position of the 7-deazapurine ring. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was determined using standard broth microdilution methods. Initial findings suggest that some derivatives exhibit promising activity against this pathogen, making them candidates for further development in tuberculosis treatment .
Kinase Inhibition
The compound has shown potential as an inhibitor of Janus Kinase 3 (JAK3), which plays a significant role in several autoimmune diseases and cancers. The inhibition of JAK3 suggests therapeutic applications for conditions such as rheumatoid arthritis and lupus. The ability of this compound to cross biological membranes enhances its bioavailability, making it a viable candidate for drug formulation .
Case Study: Synthesis and Evaluation of Derivatives
In a recent study, researchers synthesized multiple derivatives of this compound to assess their biological activities. The synthesis involved three key steps:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of various substituents at the C-4 position.
- Evaluation of biological activity through in vitro assays.
The results indicated that certain derivatives had significantly lower MIC values against Mycobacterium tuberculosis, indicating enhanced antitubercular properties compared to the parent compound .
Summary Table of Biological Activities
| Activity | Target | Findings |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Promising activity with low MIC values |
| JAK3 Inhibition | Autoimmune diseases | Potential therapeutic application for rheumatoid arthritis |
| Cell Toxicity Assessment | Various cell lines | Evaluated using MTT assay; some derivatives showed low toxicity |
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as kinases, which play a crucial role in cellular signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Bulky Groups : The trimethyl substitution in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., benzyl in ) reduce solubility but may improve target binding through π-π interactions.
- Heterocyclic Moieties : The furan-containing derivative demonstrates how oxygen-rich substituents can enhance aqueous solubility, a trade-off against the target compound’s methyl-driven hydrophobicity.
Kinase Inhibition
- N-Phenyl Derivatives: N4-Phenyl-substituted analogs (e.g., compound 12f in ) inhibit NF-κB inducing kinase (NIK) with IC50 values in the nanomolar range. The trimethyl variant’s substitutions may similarly enhance kinase selectivity by optimizing hydrophobic pocket interactions.
- Antitumor Activity : Compounds like N-(4-methoxyphenyl)-N,2-dimethyl analogs inhibit tubulin polymerization (GI50 ~10–50 nM). The target compound’s methyl groups could stabilize similar interactions but require empirical validation.
Resistance Profile
Trimethyl substitution may mitigate resistance mechanisms (e.g., P-glycoprotein efflux or βIII-tubulin overexpression) observed in other pyrrolopyrimidines , though this remains speculative without direct data.
Biological Activity
Overview
2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a fused pyrrolo and pyrimidine ring with three methyl groups at positions 2, 5, and 6, contributes to its distinct biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and anticancer agent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 111601-38-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to significant biological effects such as cell cycle arrest and apoptosis.
- Cellular Pathways : By targeting kinases, the compound modulates key signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 1.1 | Induces apoptosis |
| MCF-7 | 3.3 | Cell cycle arrest at SubG1/G1 phase |
| HepG2 | Not specified | Upregulates pro-apoptotic proteins |
In a study by Kumar et al., the compound showed significant cytotoxicity against HCT116 and MCF-7 cell lines with IC50 values of 1.1 µM and 3.3 µM respectively. These findings suggest that the compound may act by inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aurora-A kinase | Competitive | 0.067 |
| CDK2 | Non-competitive | 25 |
These results indicate that the compound can effectively inhibit key kinases involved in cancer progression and may serve as a lead compound for further drug development.
Case Studies
Several studies have explored the biological activity of related compounds within the pyrrolopyrimidine class:
- Study on Pyrazolo Derivatives : A recent study highlighted that modifications at specific positions on pyrrolopyrimidine derivatives can enhance their anticancer activity. For instance, compounds that include methyl sulphonyl rings exhibited increased cytotoxicity against K562 cells with over 69% inhibition observed .
- Kinase Inhibition : Another investigation focused on the synthesis of new derivatives based on this scaffold demonstrated significant inhibition against various kinases such as CDK5 and GSK3β, suggesting a broader therapeutic potential for these compounds in treating malignancies .
Q & A
Q. What are the optimal synthetic routes for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation of substituted aldehydes with diaminopyrimidinones, followed by Boc protection and purification. For example, describes a route using ω-substituted aldehydes and 2,6-diaminopyrimidin-4-one, with Boc protection to stabilize intermediates. Key steps include:
- Aldehyde condensation : Optimize stoichiometry (e.g., 1:1.2 aldehyde-to-diamine ratio) and solvent (e.g., DMF at 80°C) to minimize side products.
- Boc protection : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, improving solubility for subsequent reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate pure products.
Yield optimization : Adjust reaction time (e.g., 12–24 hours for condensation) and temperature (60–100°C) to balance reactivity and decomposition risks.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 2,5,6 will show distinct singlet resonances (δ 2.2–2.5 ppm for CH3). Aromatic protons in the pyrrolopyrimidine core resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution .
- HRMS : Validate molecular weight (e.g., C10H13N5 for the base structure) with <2 ppm error. Use electrospray ionization (ESI) in positive mode for accurate mass determination .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities in crowded spectral regions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral or crystallographic data for substituted pyrrolo[2,3-d]pyrimidines?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The 7H-pyrrolo[2,3-d]pyrimidine core can exhibit keto-enol tautomerism, altering NMR and X-ray diffraction patterns. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize dominant tautomers .
- Crystallographic disorder : For X-ray structures, refine models using software like SHELXL and apply restraints to account for partial occupancy of substituents .
- Dynamic effects : Perform NOESY or ROESY experiments to assess spatial proximity of methyl groups and validate proposed conformations .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Focus on hydrogen bonding between the 4-amine group and kinase hinge regions .
- In vitro assays : Test inhibitory activity against purified kinases (IC50 determination via fluorescence polarization). Compare methyl-substituted analogs to assess steric effects on binding .
- Substituent variation : Synthesize derivatives with modified methyl groups (e.g., ethyl, isopropyl) to evaluate bulk tolerance. demonstrates that substituents at position 5 significantly alter activity .
Q. How can metabolic stability and toxicity be evaluated for preclinical development?
Methodological Answer:
- Microsomal assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- In vivo toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring weight loss, organ histopathology, and hematological parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
